tert-butyl N-(5-nitrothiophen-2-yl)carbamate
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Overview
Description
tert-Butyl N-(5-nitrothiophen-2-yl)carbamate: is a chemical compound with the molecular formula C₉H₁₂N₂O₄S. It is primarily used in research and development within the pharmaceutical and chemical industries. The compound is known for its unique structure, which includes a nitro group attached to a thiophene ring, making it a valuable intermediate in various synthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-nitrothiophen-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5-nitrothiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(5-nitrothiophen-2-yl)carbamate can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-(5-nitrothiophen-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study the effects of nitrothiophene derivatives on biological systems. It serves as a model compound to investigate the interactions of similar structures with biological targets .
Medicine: Its derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-(5-nitrothiophen-2-yl)carbamate is primarily determined by its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.
DNA/RNA: The compound may intercalate into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
- tert-Butyl N-(5-bromothiophen-2-yl)carbamate
- tert-Butyl N-(5-chlorothiophen-2-yl)carbamate
- tert-Butyl N-(5-methylthiophen-2-yl)carbamate
Comparison:
- Structural Differences: The primary difference lies in the substituents on the thiophene ring. While tert-butyl N-(5-nitrothiophen-2-yl)carbamate has a nitro group, the similar compounds have bromine, chlorine, or methyl groups.
- Reactivity: The presence of different substituents affects the compound’s reactivity. For example, the nitro group is an electron-withdrawing group, making the compound more susceptible to nucleophilic attack compared to the methyl group, which is electron-donating.
- Applications: The unique properties of this compound, such as its ability to undergo reduction and substitution reactions, make it more versatile in synthetic applications compared to its analogs .
Properties
CAS No. |
79023-58-8 |
---|---|
Molecular Formula |
C9H12N2O4S |
Molecular Weight |
244.3 |
Purity |
95 |
Origin of Product |
United States |
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